

Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Phenylisoxazole-5-carbaldehyde*

Cat. No.: *B1599781*

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **3-Phenylisoxazole-5-carbaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct, published spectra of **3-Phenylisoxazole-5-carbaldehyde** are not readily available in contemporary literature, this guide extrapolates from the well-documented spectroscopic data of its derivatives and fundamental principles of spectroscopic interpretation to provide a robust analytical profile.

Introduction to 3-Phenylisoxazole-5-carbaldehyde

3-Phenylisoxazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular formula of $C_{10}H_7NO_2$ and a molecular weight of 173.17 g/mol .^[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the elaboration of more complex molecules, making **3-Phenylisoxazole-5-carbaldehyde** a valuable intermediate in drug discovery and organic synthesis.^{[2][3][4][5]} Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in these applications.

Below is the chemical structure of **3-Phenylisoxazole-5-carbaldehyde**:

Caption: Molecular Structure of **3-Phenylisoxazole-5-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of derivatives, the following sections outline the expected ¹H and ¹³C NMR spectral characteristics of **3-Phenylisoxazole-5-carbaldehyde**.

¹H NMR Spectroscopy

Experimental Protocol (Typical):

- Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Integration |
|-----------------------|---|---------------|-------------|
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |
| Isoxazole-H4 | 7.0 - 7.2 | Singlet (s) | 1H |
| Phenyl-H (ortho) | 7.8 - 8.0 | Multiplet (m) | 2H |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | 3H |

Interpretation:

- Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.
- Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the solvent.
- Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy

Experimental Protocol (Typical):

- Use the same sample prepared for ¹H NMR spectroscopy.
- Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for each unique carbon.
- Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ , ppm) |
|------------------------------|---|
| Aldehyde C=O | 185 - 195 |
| Isoxazole C5 | 170 - 175 |
| Isoxazole C3 | 160 - 165 |
| Phenyl C (ipso) | 128 - 132 |
| Phenyl C (ortho, meta, para) | 125 - 135 |
| Isoxazole C4 | 100 - 105 |

Interpretation:

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 185-195 ppm.
- **Isoxazole Carbons:** The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to be the most upfield of the isoxazole carbons (δ 100-105 ppm).
- **Phenyl Carbons:** The six carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

- For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a pellet.

- Acquire the IR spectrum, typically over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands.

Expected IR Data:

| Functional Group | Expected Absorption (cm^{-1}) | Intensity |
|---------------------------|--|-------------------------|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |
| C=O stretch (aldehyde) | 1710 - 1685 | Strong |
| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |
| Isoxazole ring vibrations | 1500 - 1300 | Medium |
| Aromatic C-H bend | 900 - 675 | Strong |

Interpretation:

- **Aldehyde Group:** The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption around 1700 cm^{-1} and the two medium C-H stretching bands near 2820 and 2720 cm^{-1} . The latter are particularly useful as few other functional groups absorb in this region.
- **Aromatic and Heteroaromatic Rings:** The presence of the phenyl and isoxazole rings will be indicated by C-H stretching vibrations above 3000 cm^{-1} , C=C and C=N stretching vibrations in the 1600-1450 cm^{-1} region, and strong C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

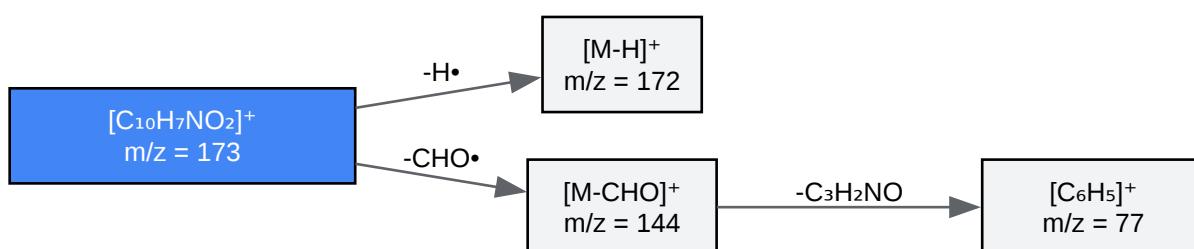
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Typical):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).
- Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of **3-Phenylisoxazole-5-carbaldehyde**.
- Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an $[M-H]^+$ ion (m/z 172) and the loss of the entire aldehyde group (CHO) to form a $[M-CHO]^+$ ion (m/z 144). Further fragmentation of the phenylisoxazole core would also be expected.



[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathway for **3-Phenylisoxazole-5-carbaldehyde**.

Conclusion

The spectroscopic profile of **3-Phenylisoxazole-5-carbaldehyde** presented in this guide, while based on extrapolation from its derivatives and fundamental principles, provides a solid foundation for its characterization. The key identifying features are the downfield aldehyde proton in the 1H NMR spectrum, the aldehyde carbonyl carbon in the ^{13}C NMR spectrum, the

characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and assess the purity of **3-Phenylisoxazole-5-carbaldehyde** in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylisoxazole-5-carboxaldehyde 97 72418-40-7 [sigmaaldrich.com]
- 2. scite.ai [scite.ai]
- 3. repositorio.ulima.edu.pe [repositorio.ulima.edu.pe]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599781#spectroscopic-data-of-3-phenylisoxazole-5-carbaldehyde-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com